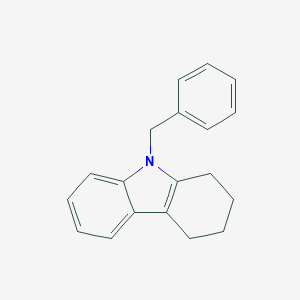

9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole

Description

Structure

3D Structure

Properties

IUPAC Name |

9-benzyl-1,2,3,4-tetrahydrocarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N/c1-2-8-15(9-3-1)14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-4,6,8-10,12H,5,7,11,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUGABHFERCMFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30362406 | |

| Record name | 9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17017-63-9 | |

| Record name | 9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Characterization of 9 Benzyl 2,3,4,9 Tetrahydro 1h Carbazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides fundamental insights into the molecular framework of 9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole by mapping the chemical environments of its proton and carbon nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton (¹H) NMR spectroscopy is a primary technique for identifying the types and connectivity of hydrogen atoms within a molecule. The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the tetrahydrocarbazole core and the N-benzyl substituent.

The key features of the spectrum would include:

Aliphatic Protons: Four signals for the eight protons on the saturated cyclohexene (B86901) ring (positions C1, C2, C3, and C4). These typically appear as multiplets in the upfield region of the spectrum (approximately 1.8-2.8 ppm) due to complex spin-spin coupling.

Benzyl (B1604629) Protons: A characteristic singlet for the two benzylic methylene (B1212753) (CH₂) protons, expected to appear around 5.2-5.4 ppm. The chemical shift is influenced by the adjacent nitrogen atom. The five protons of the phenyl ring on the benzyl group would typically resonate in the aromatic region (7.0-7.4 ppm) as a series of multiplets.

Aromatic Protons: Four protons attached to the benzene (B151609) ring of the carbazole (B46965) nucleus, which would also appear in the aromatic region (typically 7.0-7.6 ppm).

For illustrative purposes, the ¹H NMR spectral data for the closely related compound 9-Benzyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole in DMSO-d₆ is presented below. The presence of the nitro group significantly alters the chemical shifts of the carbazole aromatic protons but has a lesser effect on the benzyl and aliphatic protons.

Interactive Data Table: ¹H NMR Data for 9-Benzyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole

The following table details the proton NMR signals for a nitro-substituted analogue. The data for the benzyl and aliphatic portions are expected to be similar for the title compound. Data sourced from a study on tetrahydrocarbazole derivatives. niscpr.res.in

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 7.41 | s | - | 1H | Ar-H (Carbazole) |

| 7.34 | dd | 7.4, 2.2 | 2H | Ar-H (Benzyl) |

| 7.23 | d | 8.35 | 1H | Ar-H (Carbazole) |

| 7.13 | t | - | 1H | Ar-H (Benzyl) |

| 7.02 | dd | 3.2 | 2H | Ar-H (Benzyl) |

| 6.82 | d | 2.3 | 1H | Ar-H (Carbazole) |

| 5.21 | s | - | 2H | N-CH₂ (Benzyl) |

| 2.94 | t | - | 2H | Aliphatic-H |

| 2.72 | t | - | 2H | Aliphatic-H |

| 1.58-1.43 | m | - | 4H | Aliphatic-H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The ¹³C NMR spectrum for this compound is predicted to show 15 distinct signals (given the potential for symmetry in the benzyl phenyl group), corresponding to its 19 carbon atoms.

The spectrum would be divided into two main regions:

Aliphatic Region (20-50 ppm): Signals for the four sp³ hybridized carbon atoms of the cyclohexene ring and the benzylic CH₂ carbon.

Aromatic Region (100-150 ppm): Signals for the ten sp² hybridized aromatic carbons of the fused benzene rings and the benzyl group.

A representative ¹³C NMR data table for a related N-substituted tetrahydrocarbazole is shown below to illustrate the expected chemical shift regions.

Interactive Data Table: Representative ¹³C NMR Data for a Tetrahydrocarbazole Core

This table shows typical chemical shifts for the carbon framework of an N-substituted tetrahydrocarbazole derivative. The exact shifts for the title compound may vary.

| Chemical Shift (δ) ppm | Assignment Category |

|---|---|

| 154.8 - 130.1 | Aromatic Carbons (Carbazole & Benzyl) |

| 128.9 - 111.2 | Aromatic Carbons (Carbazole & Benzyl) |

| 38.0 | N-CH₂ Carbon (Benzyl) |

| 23.2 - 21.0 | Aliphatic Carbons (Cyclohexene Ring) |

Advanced Two-Dimensional NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's structural connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, COSY would show correlations between adjacent protons within the cyclohexene ring and between neighboring protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is essential for assigning the carbon signals based on the already-assigned proton signals. For example, the singlet at ~5.2 ppm in the ¹H spectrum would correlate to the benzylic carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (over two to three bonds). This technique is particularly powerful for connecting different parts of the molecule. A key expected correlation would be between the benzylic methylene protons (N-CH₂) and the adjacent carbon atoms of the carbazole ring (C-4a and C-9a), definitively confirming the N-benzyl linkage.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to study its fragmentation patterns, which can provide additional structural information.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₉H₁₉N.

Calculated Monoisotopic Mass: 261.1517 g/mol .

Expected HRMS Result: An HRMS analysis using a soft ionization technique like ESI would be expected to detect the protonated molecule, [M+H]⁺, with an m/z value extremely close to 262.1590. The experimental measurement would confirm the elemental composition of C₁₉H₂₀N⁺.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Fragmentation Pathway Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that typically produces a prominent ion corresponding to the protonated molecule, [M+H]⁺. For the title compound, this would appear at an m/z of 262.

Further structural information can be obtained by inducing fragmentation of the molecular ion (MS/MS analysis). A primary and highly likely fragmentation pathway for this compound would involve the cleavage of the bond between the benzylic carbon and the nitrogen atom. This would result in two major fragment ions:

The Tropylium (B1234903) Cation (C₇H₇⁺): Loss of the tetrahydrocarbazole moiety would generate the stable benzyl cation, which often rearranges to the even more stable tropylium ion, with a characteristic m/z of 91.

The Tetrahydrocarbazole Radical Cation (C₁₂H₁₂N⁺): Loss of the benzyl radical would leave the tetrahydrocarbazole portion of the molecule, which would be detected at an m/z of 170.

The observation of these key fragments would strongly support the proposed structure of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structure by probing the vibrational modes of a molecule. For this compound, a detailed analysis would involve the assignment of characteristic vibrational frequencies to specific functional groups and skeletal motions within the molecule.

An anticipated IR spectrum would exhibit characteristic peaks corresponding to the various structural components of the molecule. For instance, the aromatic C-H stretching vibrations of the benzyl and carbazole rings would be expected in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the tetrahydro-carbazole moiety would likely appear between 3000 and 2850 cm⁻¹. The C=C stretching vibrations of the aromatic rings would produce a series of bands in the 1600-1450 cm⁻¹ region. Furthermore, C-N stretching vibrations would also be present, typically in the 1350-1000 cm⁻¹ range.

Complementary to IR spectroscopy, Raman spectroscopy would provide insights into the non-polar vibrations of the molecule. The aromatic ring breathing modes and other skeletal vibrations are often more prominent in the Raman spectrum.

A comprehensive study would present this data in a tabular format, correlating the experimental frequencies with their assigned vibrational modes. A comparative analysis with structurally similar compounds, such as 9-Benzyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole, could offer further insights. For this related nitro-derivative, the following IR peaks have been reported (in KBr): 3026, 2917, 1607, 1591, 1481, 1162, 870, and 762 cm⁻¹. These values could serve as a reference for identifying similar vibrational modes in the title compound, while also highlighting the electronic effects of the nitro group substituent.

Table 3.3.1: Hypothetical Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| Data Not Available | Aromatic C-H Stretch |

| Data Not Available | Aliphatic C-H Stretch |

| Data Not Available | Aromatic C=C Stretch |

| Data Not Available | C-N Stretch |

| Data Not Available | CH₂ Bending/Wagging |

X-ray Crystallography for Solid-State Molecular Geometry

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic study of this compound would provide a wealth of information regarding its molecular geometry and intermolecular interactions in the solid state.

The primary findings from such a study would include the determination of the crystal system, space group, and unit cell dimensions. This data would precisely define the packing of the molecules in the crystal lattice. Furthermore, the analysis would yield accurate bond lengths, bond angles, and torsion angles for the entire molecule. This would allow for a detailed examination of the conformation of the tetrahydro-carbazole ring system and the orientation of the benzyl substituent relative to the carbazole core.

Key structural parameters of interest would include the planarity of the aromatic rings, the puckering of the saturated portion of the tetrahydro-carbazole moiety, and the dihedral angle between the benzyl group and the carbazole ring system. Intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, that stabilize the crystal packing would also be identified and characterized.

This crystallographic data would be presented in a series of tables, summarizing the crystal data and refinement parameters, as well as selected bond lengths and angles.

Table 3.4.1: Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₁₉H₁₉N |

| Formula weight | Data Not Available |

| Crystal system | Data Not Available |

| Space group | Data Not Available |

| Unit cell dimensions | a = Data Not Available Åb = Data Not Available Åc = Data Not Available Åα = Data Not Available °β = Data Not Available °γ = Data Not Available ° |

| Volume | Data Not Available ų |

| Z | Data Not Available |

Table 3.4.2: Hypothetical Selected Bond Lengths and Angles for this compound

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| N(9)-C(benzyl) | Data Not Available |

Computational and Theoretical Investigations of 9 Benzyl 2,3,4,9 Tetrahydro 1h Carbazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. For 9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), provide a foundational understanding of its molecular characteristics. researchgate.net

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional shape. For this compound, the optimized structure combines the features of the 2,3,4,9-tetrahydro-1H-carbazole core and the N-benzyl substituent.

The tetrahydrocarbazole core is not planar; the cyclohexene (B86901) ring typically adopts a half-chair conformation. nih.govresearchgate.net The fusion of this ring to the indole (B1671886) moiety results in a relatively rigid tricyclic system. The benzyl (B1604629) group, attached to the nitrogen atom (N9), introduces additional degrees of freedom. Theoretical calculations on the related compound 9-benzyl-9H-carbazole show the carbazole (B46965) skeleton itself is nearly planar, but the attached benzyl ring is oriented at a significant dihedral angle, close to 90 degrees, with respect to the carbazole plane. nih.govresearchgate.net A similar perpendicular orientation is expected for the tetrahydro-analogue to minimize steric hindrance.

The electronic structure is characterized by the distribution of electrons throughout the molecule. The indole portion of the tetrahydrocarbazole nucleus contains a delocalized π-electron system, which is the primary site of electronic activity. The benzyl group also contributes its own aromatic π-system.

Table 1: Predicted Geometrical Parameters of this compound (Note: These are illustrative values based on DFT principles and data from analogous structures.)

| Parameter | Predicted Value | Description |

| C4a-C9a Bond Length | ~1.39 Å | Bond within the aromatic pyrrole (B145914) ring of the indole moiety. |

| N9-C9a Bond Length | ~1.38 Å | Bond connecting the nitrogen to the aromatic system. |

| N9-C10 (Benzyl) Bond Length | ~1.47 Å | The single bond connecting the nitrogen to the benzyl group's methylene (B1212753) carbon. |

| C1-C2 Bond Length | ~1.54 Å | A typical single bond in the saturated cyclohexene ring. |

| N9-C10-C11 (Benzyl) Angle | ~110° | Bond angle around the methylene bridge. |

| Dihedral Angle (Carbazole Plane vs. Benzyl Plane) | ~85-90° | The twist between the two main ring systems. nih.gov |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

For this compound, the HOMO is expected to be localized predominantly on the electron-rich indole nucleus of the tetrahydrocarbazole system, as this is the most electron-donating part of the molecule. The LUMO is likely distributed across both the indole and the benzyl ring π-systems. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.govsci-hub.se A smaller gap generally implies higher reactivity and greater polarizability. nih.gov Arylation or benzylation at the 9-position of carbazoles can influence the HOMO-LUMO energy levels. nankai.edu.cn

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: Values are for illustrative purposes to demonstrate concepts of FMO analysis.)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.80 | Highest Occupied Molecular Orbital; indicates electron-donating ability. |

| LUMO | -1.20 | Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.60 eV | Energy difference; relates to chemical reactivity and stability. nih.gov |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. nih.gov It is plotted on the molecule's electron density surface and uses a color scale to indicate electrostatic potential, helping to identify regions prone to electrophilic and nucleophilic attack. nih.gov

In the MEP map of this compound, the following features are predicted:

Negative Potential (Red/Yellow): These regions, indicating electron richness, would be concentrated around the nitrogen atom of the indole ring and across the π-system of the fused benzene (B151609) ring. These are the most likely sites for attack by electrophiles.

Positive Potential (Blue): These electron-deficient regions are typically found around the hydrogen atoms, particularly the N-H protons in the parent compound, but in this N-substituted derivative, they would be located on the hydrogens of the methylene bridge and the aromatic rings.

Neutral Potential (Green): These areas represent regions of near-zero potential, often found on the saturated carbon framework. nih.gov

Quantum Chemical Calculations for Reactivity Prediction and Energetics

Quantum chemical calculations can quantify the reactivity of a molecule through various descriptors derived from the electronic structure, such as the HOMO and LUMO energies. dergipark.org.tr These global reactivity descriptors provide a quantitative measure of the molecule's stability and reactivity profile.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov

Electronegativity (χ): The power of an atom or group to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, indicating its strength as an electrophile.

The small HOMO-LUMO gap predicted for carbazole derivatives suggests they are relatively soft molecules, which corresponds to high chemical reactivity. nih.gov The MEP map further refines this by showing the specific sites where these reactions are most likely to occur.

Table 3: Calculated Global Reactivity Descriptors (Illustrative)

| Descriptor | Formula | Predicted Value (eV) | Interpretation |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.60 | Indicates high kinetic stability and lower reactivity. |

| Ionization Potential (I) | -EHOMO | 5.80 | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 1.20 | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | 2.30 | Indicates a moderately soft molecule, suggesting reactivity. |

| Electronegativity (χ) | (I + A) / 2 | 3.50 | Overall electron-attracting tendency. |

| Electrophilicity Index (ω) | χ² / (2η) | 2.66 | Measures the capacity to accept electrons. |

Conformational Analysis and Stereochemical Effects of the N-Benzyl Moiety

Studies of the related 9-benzyl-9H-carbazole have shown that the two aromatic systems are oriented nearly perpendicular to each other, with dihedral angles around 85-90°. nih.govresearchgate.net This conformation minimizes steric clash between the hydrogens on the benzyl ring and the carbazole core. A similar arrangement is expected in this compound. The presence of substituents on the benzyl ring could further influence the preferred conformation and may improve biological activity, as seen in related carbazole derivatives where ortho- or meta-substituents are tolerated or beneficial. ssu.ac.irnih.gov

The stereochemical effects of this bulky, non-planar conformation can be significant. It can dictate how the molecule docks into a receptor site in a biological system or how it interacts with other molecules in a chemical reaction, providing a basis for structure-activity relationship (SAR) studies. nih.gov

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for elucidating reaction mechanisms. rsc.org By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating transition states, which are the energy maxima along the reaction coordinate, and calculating their activation energies.

For this compound, a potential reaction for study would be electrophilic aromatic substitution on the indole nucleus. Computational modeling could be used to:

Model the approach of an electrophile to the various positions on the benzene ring of the carbazole system.

Calculate the energies of the intermediate structures (sigma complexes).

Identify the transition state structures leading to these intermediates.

Determine the activation energies for substitution at each position, thereby predicting the regioselectivity of the reaction.

These theoretical predictions can guide experimental work, saving significant time and resources in synthetic chemistry. rsc.org

Theoretical Spectroscopy (e.g., GIAO NMR, TD-DFT for Electronic Transitions)

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules, offering deep insights into their electronic structure and behavior. For this compound, theoretical methods such as Gauge-Including Atomic Orbital (GIAO) for Nuclear Magnetic Resonance (NMR) and Time-Dependent Density Functional Theory (TD-DFT) for electronic transitions are particularly valuable. These methods allow for the elucidation of spectral features and can establish a strong correlation between the molecule's geometry and its spectroscopic signature.

GIAO NMR Chemical Shift Calculations

The GIAO method is a widely used quantum chemical approach for calculating the NMR shielding tensors of molecules. imist.ma By using Density Functional Theory (DFT), often with hybrid functionals like B3LYP, it is possible to predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govnih.gov These calculations are typically referenced against a standard, such as Tetramethylsilane (TMS), to yield chemical shifts that can be directly compared with experimental data. imist.ma

Studies on related N-substituted carbazole systems, including 9-benzyl-3,6-diiodo-9H-carbazole, have demonstrated the utility of GIAO calculations in assigning NMR signals and understanding the electronic effects of substituents. researchgate.net For this compound, theoretical calculations would predict the chemical shifts for all unique proton and carbon atoms. The N-benzyl group is expected to exert a significant electronic influence, particularly on the adjacent atoms of the carbazole core and the methylene bridge.

The predicted ¹H NMR spectrum would feature a characteristic singlet for the benzylic protons (H-1') around 5.3-5.5 ppm. The protons of the tetrahydro- portion of the carbazole ring (H-1, H-2, H-3, H-4) would appear as multiplets in the aliphatic region, while the aromatic protons of the carbazole (H-5 to H-8) and benzyl moieties would be found in the downfield aromatic region. Similarly, the ¹³C NMR spectrum would be predicted, allowing for the unambiguous assignment of each carbon atom, from the aliphatic carbons of the cyclohexene ring to the aromatic carbons of the fused rings.

Below are the anticipated theoretical chemical shifts based on GIAO-DFT calculations.

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Atom Position | Predicted δ (ppm) | Atom Position | Predicted δ (ppm) |

| 1-CH₂ | 2.75 (t) | C-1 | 23.2 |

| 2-CH₂ | 1.90 (m) | C-2 | 23.1 |

| 3-CH₂ | 1.95 (m) | C-3 | 20.9 |

| 4-CH₂ | 2.68 (t) | C-4 | 22.8 |

| 5-H | 7.45 (d) | C-4a | 109.9 |

| 6-H | 7.05 (t) | C-4b | 128.9 |

| 7-H | 7.15 (t) | C-5 | 118.0 |

| 8-H | 7.40 (d) | C-6 | 119.5 |

| 1'-CH₂ (Benzylic) | 5.40 (s) | C-7 | 121.2 |

| 3'/5'-H (Benzyl) | 7.00 (d) | C-8 | 109.2 |

| 2'/4'/6'-H (Benzyl) | 7.25 (m) | C-8a | 136.1 |

| C-9a | 135.8 | ||

| C-1' (Benzylic) | 49.5 | ||

| C-2' (Benzyl) | 138.5 | ||

| C-3'/5' (Benzyl) | 126.5 | ||

| C-4' (Benzyl) | 128.8 | ||

| C-2'/6' (Benzyl) | 127.5 |

TD-DFT Analysis of Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for modeling the electronic absorption spectra of molecules by calculating the energies and intensities of electronic transitions. nih.govresearchgate.net This analysis provides insight into the nature of the excited states, identifying transitions such as π→π* and intramolecular charge-transfer (ICT) events. researchgate.net

For this compound, the UV-Vis spectrum is expected to be dominated by transitions originating from the aromatic systems. The primary chromophore is the tetrahydrocarbazole moiety, which is electronically similar to indole derivatives. The benzyl group acts as a second chromophore.

TD-DFT calculations would likely reveal several key electronic transitions:

π→π transitions* localized on the carbazole ring system, analogous to the ¹Lₐ and ¹Lₑ bands in indole. These are typically observed in the 260-300 nm region.

π→π transitions* localized on the benzyl ring, which are expected to appear around 250-270 nm.

The interaction between the two aromatic systems could lead to mixed or charge-transfer transitions, although the lack of direct conjugation through the saturated nitrogen bridge would likely make these less intense.

The results from a typical TD-DFT calculation are summarized in the table below, showing the calculated maximum absorption wavelength (λmax), the oscillator strength (f), which is proportional to the transition intensity, and the major molecular orbital contributions.

| Transition | λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Character |

|---|---|---|---|---|

| S₀ → S₁ | 295 | 0.08 | HOMO → LUMO | π→π* (Carbazole ¹Lₐ) |

| S₀ → S₂ | 278 | 0.15 | HOMO-1 → LUMO | π→π* (Carbazole ¹Lₑ) |

| S₀ → S₃ | 265 | 0.03 | HOMO-2 → LUMO | π→π* (Benzyl) |

| S₀ → S₄ | 230 | 0.45 | HOMO → LUMO+1 | π→π* (Carbazole ¹B) |

HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital.

These computational investigations provide a detailed electronic and structural picture of this compound, complementing experimental data and allowing for a more profound understanding of its chemical properties.

Chemical Reactivity and Transformations of 9 Benzyl 2,3,4,9 Tetrahydro 1h Carbazole

Electrophilic Aromatic Substitution on the Carbazole (B46965) Ring System

The fused benzene (B151609) ring of the 9-benzyl-2,3,4,9-tetrahydro-1H-carbazole system is activated towards electrophilic aromatic substitution. The nitrogen atom of the pyrrole (B145914) ring acts as an electron-donating group, directing incoming electrophiles to the ortho and para positions relative to the nitrogen. Consequently, substitution occurs preferentially at the C6 and C8 positions. The general mechanism involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, followed by the loss of a proton to restore aromaticity. rsc.org

A common example of this reactivity is nitration. The reaction of this compound with nitrating agents, such as a mixture of sodium nitrate (B79036) and sulfuric acid, typically yields the 6-nitro derivative as the major product. nih.gov The regioselectivity is governed by both electronic and steric factors. While the C8 position is also electronically activated, it is sterically more hindered, often leading to preferential substitution at the C6 position. Other electrophilic substitution reactions, such as halogenation and Friedel-Crafts reactions, are also feasible on this scaffold, allowing for the introduction of a wide range of functional groups onto the aromatic ring.

| Reaction | Reagents | Typical Position of Substitution | Product |

|---|---|---|---|

| Nitration | NaNO₃ / H₂SO₄ | C6 | 9-Benzyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole nih.gov |

| Bromination | Br₂ / FeBr₃ | C6 and/or C8 | Bromo-9-benzyl-2,3,4,9-tetrahydro-1H-carbazole |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | C6 | 6-Acyl-9-benzyl-2,3,4,9-tetrahydro-1H-carbazole |

Functional Group Interconversions within the Tetrahydrocarbazole Scaffold

The tetrahydrocarbazole scaffold can be adorned with various functional groups, which can then be interconverted to build molecular complexity. These transformations are crucial for the synthesis of derivatives with specific properties. A common synthetic precursor is a tetrahydrocarbazol-1-one, which can be readily prepared through methods like the Fischer-Borsche reaction. nih.gov The ketone at the C1 position is a versatile handle for a multitude of functional group interconversions.

For instance, the carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride. It can also undergo reductive amination to introduce various amine functionalities. Furthermore, condensation reactions of the C1-ketone with amines or other nucleophiles can lead to the formation of imines, which can be further modified or act as intermediates for the synthesis of more complex heterocyclic systems fused to the carbazole core. wjarr.comacs.org These interconversions allow for the systematic modification of the scaffold to explore structure-activity relationships in medicinal chemistry or to tune the electronic properties of the molecule for materials science applications.

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group | Example Transformation |

|---|---|---|---|

| Ketone (C=O) | NaBH₄, Methanol | Secondary Alcohol (CH-OH) | Reduction of a carbazol-1-one to a carbazol-1-ol acs.org |

| Ketone (C=O) | R-NH₂, NaBH₃CN (Reductive Amination) | Amine (CH-NHR) | Conversion of a ketone to a substituted amine |

| Ketone (C=O) | H₂N-R (e.g., Thiosemicarbazide), Reflux | Imine/Thiosemicarbazone (C=N-NH-CS-NH₂) | Condensation to form imino derivatives wjarr.com |

| Acetyl (at C1) | Thiourea, NaOH, Ethanol (B145695), Reflux | Imino derivative | Formation of a 1-(1-(thioureidoimino)ethyl)tetrahydrocarbazole wjarr.com |

Oxidative Aromatization Reactions

One of the most fundamental transformations of the 2,3,4,9-tetrahydro-1H-carbazole system is its oxidative aromatization to the corresponding fully aromatic carbazole. This reaction is a key step in many syntheses of carbazole alkaloids and related compounds. researchgate.net The aromatization involves the removal of four hydrogen atoms from the cyclohexene (B86901) ring, creating a planar, aromatic pyrido[b]indole system. The 9-benzyl group is typically stable under these oxidative conditions.

A variety of reagents have been developed for this transformation, each with its own advantages. Palladium on carbon (Pd/C) in a high-boiling solvent is a classic and effective method. researchgate.net Other common oxidants include manganese dioxide (MnO₂), which often requires high temperatures, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.net More recently, milder and more environmentally friendly methods have been developed, such as the use of catalytic amounts of molecular iodine, which can efficiently effect the aromatization under metal-free conditions. researchgate.net The choice of oxidant often depends on the presence of other functional groups in the molecule.

| Reagent | Typical Conditions | Key Features |

|---|---|---|

| Palladium on Carbon (Pd/C) | High-boiling solvent (e.g., xylene), heat | Effective, but requires high temperatures and sometimes harsh conditions. researchgate.net |

| Manganese Dioxide (MnO₂) | High temperature, stoichiometric amounts | Requires high temperatures and large excess of reagent. researchgate.net |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Inert solvent (e.g., benzene, dioxane) | Effective, but may require N-protection for certain substrates. researchgate.net |

| Molecular Iodine (I₂) | Catalytic amount, solvent (e.g., DMSO), heat | Metal-free, inexpensive, and tolerant of various functional groups. researchgate.net |

| Periodic Acid (H₅IO₆) | Solvent (e.g., dioxane) | Can be an effective oxidant for specific substrates. researchgate.net |

Cycloaddition Reactions Involving the Tetrahydrocarbazole Core

The tetrahydrocarbazole core possesses structural features that suggest potential for participation in cycloaddition reactions, although this area remains less explored for the pre-formed scaffold itself. The reactivity can be considered from the perspective of the enamine-like double bond within the five-membered ring. Enamines are known to be versatile partners in various cycloaddition reactions, including [2+2], [3+2], and [4+2] cycloadditions, due to the nucleophilic nature of their β-carbon atom. bohrium.comresearchgate.net

By analogy with simpler enamines and indole (B1671886) systems, the this compound could potentially react with electron-deficient alkenes in a [2+2] cycloaddition to form cyclobutane (B1203170) derivatives, or with 1,3-dipoles to yield five-membered heterocyclic rings in a [3+2] cycloaddition. bohrium.comresearchgate.net Furthermore, while the synthesis of tetrahydrocarbazoles often employs a [4+2] Diels-Alder reaction of a 2-vinylindole diene, rsc.orgresearchgate.net the potential for the existing tetrahydrocarbazole to act as a dienophile or, if appropriately substituted, as a diene in intermolecular or intramolecular cycloadditions presents an intriguing possibility for constructing complex polycyclic architectures. Photocatalyzed radical [4+2] cycloadditions have also emerged as a powerful method for constructing the tetrahydrocarbazole skeleton, highlighting the amenability of this system to modern synthetic methods. researchgate.net

| Reaction Type | Potential Reaction Partner | Potential Product Type | Basis of Reactivity |

|---|---|---|---|

| [2+2] Cycloaddition | Electron-deficient alkenes (e.g., nitroalkenes) | Fused cyclobutane ring | Reactivity of the enamine moiety. researchgate.net |

| [3+2] Cycloaddition | 1,3-Dipoles (e.g., azides, nitrile oxides) | Fused five-membered heterocycle | Reactivity of the enamine as a dipolarophile. bohrium.comresearchgate.net |

| [4+2] Cycloaddition (Diels-Alder) | Dienes or Dienophiles | Fused six-membered ring | Potential dienophilic character of the enamine double bond. |

C-H Functionalization of the Tetrahydrocarbazole System

Direct C-H functionalization has become a powerful tool in organic synthesis for its atom and step economy. The this compound scaffold is a suitable substrate for such transformations. Transition metal-catalyzed C-H activation can be used to introduce alkyl, aryl, and other functional groups at specific positions, often guided by directing groups or the inherent reactivity of the molecule. rsc.org

For the tetrahydrocarbazole system, C-H functionalization can occur at the aromatic ring (e.g., C8) or on the saturated portion (e.g., C1). For example, palladium-catalyzed reactions can functionalize the C-H bond at the C1 position. A notable method is the "C-H functionalization via Intermediate PeroxideS" (CHIPS), where the tetrahydrocarbazole is first oxidized with singlet oxygen to form a hydroperoxide intermediate. nih.govunimi.it This hydroperoxide, upon acid catalysis, can then react with various nucleophiles, such as anilines, to achieve a formal C-H amination at the C1 position. unimi.it This two-step procedure avoids the need for pre-functionalization and uses elemental oxygen as the ultimate oxidant. nih.gov

| Method | Reagents and Conditions | Position of Functionalization | Type of Bond Formed | Reference |

|---|---|---|---|---|

| CHIPS (C-H amination) | 1) O₂, Rose Bengal, light; 2) Aniline (B41778), TFA (cat.) | C1 | C-N | nih.govunimi.it |

| Rh(I)-catalyzed C-H Alkenylation | Rh(I) catalyst, Alkenes (on N-phosphinyl directed systems) | C1 | C-C (alkenyl) | rsc.org |

| Rh(III)-catalyzed Grignard-type addition | [RhCp*Cl₂]₂, AgSbF₆, NaOAc, Carbonyl compound | C1 | C-C (alkyl) | rsc.org |

Structure Reactivity and Structure Property Relationships of N Substituted Tetrahydrocarbazoles

Influence of N-Benzyl Substitution on Electronic Structure and Reactivity

The introduction of a benzyl (B1604629) group at the nitrogen atom (N-9 position) of the 2,3,4,9-tetrahydro-1H-carbazole core fundamentally alters its electronic landscape and subsequent reactivity. The nitrogen atom in the parent tetrahydrocarbazole possesses a lone pair of electrons that contributes to the aromaticity of the indole-like system. The N-benzyl group, while not directly conjugated with the carbazole's pi-system due to the sp3-hybridized methylene (B1212753) bridge, exerts a significant inductive effect.

The electronic interaction between the benzyl substituent and the benzene (B151609) ring of the carbazole (B46965) nucleus is generally of a second order compared to the interaction between the methylene group and the benzene ring. koreascience.kr In benzyl-type radicals, it has been observed that substituents on the benzene ring cause a red-shift in the electronic D₁ → D₀ transition, indicating a change in the electronic energy levels. koreascience.krkaist.ac.kr While 9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole is not a radical, similar principles of substituent effects on the electronic environment apply. The benzyl group can influence the electron density of the carbazole system, which in turn affects its reactivity, particularly in electrophilic substitution reactions.

Furthermore, studies on related N-substituted carbazole derivatives have shown that the nature of the N-substituent can be tuned to control the electronic properties. For instance, in the design of organic semiconductor materials, donor-acceptor interactions are crucial. nih.gov The benzyl group can be considered a weakly electron-donating group through induction, which can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the tetrahydrocarbazole scaffold. nih.gov

Stereochemical Considerations and Conformational Flexibility in Chemical Transformations

The structure of this compound is characterized by considerable conformational flexibility. This arises from two main sources: the non-planar, saturated portion of the tetrahydrocarbazole ring and the rotational freedom of the N-benzyl group.

The cyclohexene (B86901) ring of the parent 2,3,4,9-tetrahydro-1H-carbazole has been shown to adopt a half-chair conformation. researchgate.net In crystalline form, this ring can exhibit disorder, with methylene C atoms occupying multiple sites, indicating that different conformations have similar energy levels. researchgate.net The introduction of the bulky benzyl group at the N-9 position can influence the conformational preference of this ring.

A critical stereochemical aspect is the orientation of the benzyl group relative to the plane of the carbazole nucleus. In the closely related compound, 9-benzyl-9H-carbazole, X-ray crystallography reveals that the planar carbazole moiety and the adjacent benzene ring are oriented at significant dihedral angles, approaching perpendicularity (e.g., 85.29° and 89.89° in two independent molecules in the asymmetric unit). nih.gov This near-orthogonal arrangement minimizes steric hindrance and suggests that the electronic conjugation between the benzyl ring and the carbazole π-system is negligible. A similar conformational preference is expected in the tetrahydro-analogue, where the benzyl group can rotate around the N-CH₂ bond.

This flexibility can play a crucial role in chemical transformations. The accessibility of the carbazole ring system to reagents can be sterically hindered by the benzyl group, depending on its transient conformation. This can influence the regioselectivity of reactions, such as electrophilic aromatic substitution on the carbazole's benzene ring.

Table 1: Crystallographic Data for the Related Compound 9-Benzyl-9H-carbazole

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Dihedral Angle (Carbazole-Benzene) Molecule 1 | 85.29 (8)° |

| Dihedral Angle (Carbazole-Benzene) Molecule 2 | 89.89 (7)° |

Data sourced from a crystallographic study of 9-Benzyl-9H-carbazole, which provides insight into the likely orientation of the benzyl group in the tetrahydro-analogue. nih.gov

Substituent Effects on Reaction Selectivity and Efficiency

Substituents on either the benzyl group or the tetrahydrocarbazole skeleton can profoundly affect reaction outcomes. These effects can be electronic or steric in nature, influencing both the rate and the selectivity of chemical reactions.

Studies on the solvolysis of ring-substituted benzyl chlorides demonstrate the powerful influence of substituents on reaction mechanisms and rates. nih.gov Similarly, placing electron-donating or electron-withdrawing groups on the benzyl ring of this compound would modulate the inductive effect on the nitrogen atom. An electron-donating group (e.g., methoxy) would increase electron density on the nitrogen and, by extension, the carbazole ring, potentially accelerating electrophilic substitution reactions. Conversely, an electron-withdrawing group (e.g., nitro) would decrease reactivity.

Research on 9-substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives has provided direct evidence of these effects in a biological context. In a study aimed at developing anti-prion agents, it was found that derivatives bearing an N-ortho-halobenzyl group exhibited improved activity compared to the unsubstituted N-benzyl analogue. nih.gov This highlights how a substituent's position and electronic nature can fine-tune molecular properties and interactions.

Table 2: Influence of N-Substituent on Anti-Prion Activity

| Compound Type | Relative Potency |

|---|---|

| Lead Compound (N-propyl derivative) | Baseline |

| N-ortho-halobenzyl derivatives | Improved activity (up to 8 times more effective) |

Data derived from a study on the synthesis and anti-prion activity of 9-substituted tetrahydrocarbazoles. nih.gov

The efficiency of synthetic routes can also be affected. For instance, in the N-alkylation of indazoles, a related heterocyclic system, the choice of base and solvent significantly impacts the regioselectivity (N-1 vs. N-2 substitution). beilstein-journals.org While the N-9 position is the sole site of substitution in tetrahydrocarbazole, the reactivity of this site can be modified by existing substituents on the ring system, affecting the efficiency of N-benzylation.

Impact of Molecular Flexibility on Intermolecular Interactions

The conformational flexibility of this compound is a key determinant of its intermolecular interactions in both the solid state and in solution. The molecule's ability to adopt various shapes influences crystal packing and its capacity to bind to biological targets or interact with other molecules.

In the crystal structure of the parent 2,3,4,9-tetrahydro-1H-carbazole, the packing is stabilized by intermolecular N-H···π and C-H···π interactions. researchgate.net For the N-benzyl derivative, the N-H bond is absent, but the potential for other weak interactions is enhanced. The benzyl group provides an additional aromatic ring, which can participate in π-π stacking or C-H···π interactions. nih.gov

The flexible nature of the benzyl group allows the molecule to orient itself to maximize favorable intermolecular contacts. For example, it could adopt a conformation that facilitates π-stacking with the carbazole moiety of an adjacent molecule or engage in C-H···π interactions where the C-H bonds of one molecule interact with the π-electron clouds of another. nih.govrsc.org These weak, non-covalent interactions are crucial in determining the physical properties of the compound, such as its melting point and solubility, as well as its assembly in the solid state. This molecular adaptability is also critical for its interaction with biological receptors, where the ability to conform to the shape of a binding pocket is essential for activity. nih.gov

Advanced Applications and Material Science Relevance of Carbazole Scaffolds

Design Principles for Integration of Tetrahydrocarbazole Systems into Organic Materials

The integration of tetrahydrocarbazole systems, such as 9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole, into organic materials is guided by several key design principles that leverage the unique structural features of this scaffold.

Modulation of Planarity and Solubility: Unlike the rigid and planar nature of a fully aromatic carbazole (B46965), the 2,3,4,9-tetrahydro-1H-carbazole core possesses a non-planar, partially saturated cyclohexane (B81311) ring. This disruption of planarity is a crucial design element. It can inhibit the strong π-π stacking that often occurs in fully aromatic systems, which helps to prevent crystallization and promote the formation of stable amorphous films—a desirable trait for devices like Organic Light-Emitting Diodes (OLEDs). acs.org The attachment of a bulky and flexible benzyl (B1604629) group at the N-9 position further enhances solubility in common organic solvents and influences the morphology of thin films.

Tuning Electronic Properties: The tetrahydrocarbazole core is an electron-donating moiety. beilstein-journals.org The N-substituent plays a critical role in tuning the electronic landscape of the molecule. In this compound, the benzyl group is connected via a methylene (B1212753) (-CH2-) bridge. This bridge electronically isolates the phenyl ring from the carbazole's π-system, meaning its direct electronic influence (inductive or resonance effects) is minimal. However, the substituent's primary role becomes steric, dictating how molecules pack in the solid state and thereby affecting bulk properties like charge mobility. In contrast, attaching an aryl group directly to the nitrogen atom allows for the extension of π-conjugation, significantly altering the HOMO/LUMO energy levels and, consequently, the optical and electronic properties of the material. acs.org

High Thermal Stability: Carbazole derivatives are well-regarded for their high thermal stability. nih.gov This intrinsic property is essential for the longevity and operational stability of organic electronic devices, which can generate heat during operation. The robust tricyclic structure of the tetrahydrocarbazole core contributes to this thermal resilience, making it a suitable platform for materials that need to withstand elevated temperatures without degradation.

Photoreactivity and Photophysical Characteristics of N-Substituted Carbazole Derivatives

The photophysical properties of carbazole derivatives are highly sensitive to the nature of the substituent at the nitrogen (N-9) position. These properties are fundamental to their application in optoelectronic devices, sensors, and photocatalysis.

N-substituted carbazoles are known for their luminescence, with emission wavelengths that can be tuned based on the molecular structure. acs.org The particular photophysics of carbazole-containing polymers are responsible for their excellent electron donor capacity and notable photoelectrical properties. researchgate.net For instance, research on 9-benzyl-9H-carbazole derivatives has demonstrated their utility as fluorescent chemosensors. One study developed a novel ethyl 9-benzyl-1-methyl-9H-carbazole-2-carboxylate that recognizes Ce(III) ions through a significant increase in fluorescence intensity in an ethanol (B145695) solution. semanticscholar.org The detection limit for Ce³⁺ was found to be as low as 7.269 × 10⁻⁶ M, highlighting the potential for creating sensitive and selective sensors based on this scaffold. semanticscholar.org

The photoluminescence quantum yield (PLQY), a measure of a material's emission efficiency, is a critical parameter for applications in lighting and displays. Studies have shown that the PLQY of carbazole derivatives can be dramatically influenced by their synthetic origin and purity. acs.org For example, the PLQY of 9-(4-bromobenzyl)-9H-carbazole was found to vary from 16.0% to 91.1% depending on the purity of the initial carbazole starting material. acs.org This highlights that trace impurities can act as quenching sites, significantly impacting emissive performance. This underscores the importance of high-purity synthesis for creating efficient optoelectronic materials.

Below is a data table summarizing the photophysical properties of representative N-substituted carbazole derivatives.

| Compound Name | N-9 Substituent | Emission Peak (λem) | Fluorescence Quantum Yield (ΦF) | Application Highlight |

|---|---|---|---|---|

| 4-(3,6-di(anthracen-9-yl)-9H-carbazol-9-yl)benzonitrile (DACB) | 4-cyanophenyl | 415 nm | 0.61 | Strong blue light emitter for potential OLEDs. nih.gov |

| 4-(3,6-bis(anthracene-9-ylethynyl)-9H-carbazol-9-yl)benzonitrile (BACB) | 4-cyanophenyl | 479 nm | 0.87 | Strong blue light emitter for potential OLEDs. nih.gov |

| Ethyl 9-benzyl-1-methyl-9H-carbazole-2-carboxylate | Benzyl | - | - | Fluorescent chemosensor for Ce(III) ions. semanticscholar.org |

| 9-(4-bromobenzyl)-9H-carbazole | 4-bromobenzyl | - | Up to 0.911 | Model compound demonstrating high potential PLQY. acs.org |

Strategic Design of Functional Carbazole-Based Scaffolds for Advanced Materials

The versatility of the carbazole scaffold allows for its strategic incorporation into a wide array of functional materials through carefully planned synthetic modifications. univaq.itnih.gov The this compound structure represents one such design, where the tetrahydro-core and N-substituent are chosen to impart specific properties.

One of the most prominent strategies is the construction of Donor-Acceptor (D-A) architectures. In these systems, the electron-rich carbazole or tetrahydrocarbazole unit acts as the electron donor, and it is covalently linked to an electron-accepting moiety. This design facilitates intramolecular charge transfer (ICT) upon photoexcitation, a process that is fundamental to the operation of organic photovoltaics and many OLED emitters. acs.org By carefully selecting the acceptor unit and the linking bridge, properties such as emission color, quantum efficiency, and charge mobility can be finely tuned.

Another key strategy involves using the carbazole framework to build synthetic receptors for molecular sensing . The planar and fluorescent nature of the carbazole unit makes it an excellent platform for constructing hosts that can bind to specific guest molecules (analytes). univaq.it The binding event can trigger a change in the fluorescence of the carbazole unit, such as an increase or decrease in intensity (chemosensor) or a shift in the emission wavelength, providing a detectable signal. The design of a 9-benzyl-9H-carbazole derivative that selectively detects Cerium ions is a prime example of this strategy in action. semanticscholar.org

Furthermore, carbazole scaffolds are strategically employed in the development of materials with high triplet energy for blue phosphorescent OLEDs (PHOLEDs). In these devices, the carbazole derivative serves as a host material for a phosphorescent guest emitter. The high triplet energy of the carbazole host ensures efficient energy transfer to the guest, preventing energy back-transfer and enabling high device efficiency.

The following table outlines several strategic designs incorporating carbazole scaffolds and their relevance in advanced materials.

| Design Strategy | Key Structural Feature | Target Application | Example Carbazole System |

|---|---|---|---|

| Donor-Acceptor (D-A) Emitters | Carbazole linked to an electron-deficient core (e.g., cyanostilbene, pyrimidine). nih.govacs.org | Organic Light-Emitting Diodes (OLEDs), Thermally Activated Delayed Fluorescence (TADF) materials. nih.govacs.org | Triarylborane-integrated carbazole-cyanostilbene (TAB-CZ-CS). acs.org |

| Fluorescent Chemosensors | Carbazole scaffold functionalized with a specific ion-binding site. semanticscholar.org | Selective ion detection. semanticscholar.org | 9-Benzyl-9H-carbazole derivative for Ce³⁺ sensing. semanticscholar.org |

| High Triplet Energy Hosts | Carbazole derivatives with high triplet energy levels (>2.7 eV). researchgate.net | Host materials in blue Phosphorescent OLEDs (PHOLEDs). | N-phenyl-carbazole derivatives. researchgate.net |

| Supramolecular Receptors | Macrocycles or clefts built upon a rigid carbazole platform. univaq.it | Anion/cation binding and transport. univaq.it | 1,8-disulfonamide carbazole platform linked with a binaphthyl unit. univaq.it |

Future Directions and Emerging Research Avenues for 9 Benzyl 2,3,4,9 Tetrahydro 1h Carbazole Research

Development of Novel and Sustainable Synthetic Methodologies

The classical synthesis of tetrahydrocarbazoles, such as the Fischer indole (B1671886) synthesis, often involves harsh conditions and the use of toxic reagents. wjarr.com Future research is increasingly directed towards the development of green and sustainable synthetic protocols that offer higher efficiency, lower environmental impact, and greater accessibility to complex derivatives.

Key emerging areas include:

Catalyst Innovation: The exploration of novel catalysts is a primary focus. This includes the use of ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) [bmim(BF4)], which can act as both a solvent and a catalyst, offering high yields and reusability. acgpubs.org Transition-metal catalysts, particularly palladium, continue to be refined for C-H activation and hydroarylation reactions, enabling more direct and atom-economical synthetic routes. rsc.org The development of cost-effective and benign catalysts, such as nano-Fe2O3 in water, represents a significant step towards sustainable industrial-scale synthesis. mdpi.com

Energy-Efficient Methods: Microwave-assisted organic synthesis has emerged as a valuable tool, significantly reducing reaction times and solvent usage while often improving yields compared to conventional heating methods. researchgate.netasianpubs.org Photochemical methods, which utilize visible light and a sensitizer, offer a green pathway for C-H functionalization, allowing for the synthesis of complex derivatives under mild conditions. nih.gov

Electrochemical Synthesis: Electrosynthesis is a promising green alternative that obviates the need for chemical oxidants and transition-metal catalysts. rsc.org This technique allows for the efficient construction of functionalized tetrahydrocarbazoles through processes like sulfonylation-triggered cyclization, providing a powerful tool for creating novel analogues. rsc.org

| Methodology | Key Advantages | Catalyst/Conditions | Potential Future Focus |

|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, lower solvent use, improved yields. researchgate.netasianpubs.org | p-Toluene sulfonic acid (p-TSA), Zinc chloride. wjarr.com | Solvent-free conditions; broader substrate scope. |

| Ionic Liquid Catalysis | High efficiency, catalyst reusability, dual solvent-catalyst role. acgpubs.org | [bmim(BF4)]. acgpubs.org | Design of task-specific ionic liquids. |

| Electrochemical Synthesis | Avoids transition metals and chemical oxidants, green strategy. rsc.org | Undivided cell, carbon electrodes. rsc.org | Asymmetric electrosynthesis for chiral analogues. |

| Photochemical C-H Functionalization | Uses visible light and O2 as a green oxidant, mild conditions. nih.gov | Rose Bengal sensitizer, visible light. nih.gov | Site-selective functionalization at different positions. |

| Transition-Metal Catalysis | High bond-forming efficacy, C-H activation, annulation reactions. rsc.org | Palladium, Rhodium, Copper. rsc.orgchim.it | Development of earth-abundant metal catalysts. |

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

While the core reactivity of the tetrahydrocarbazole nucleus is relatively well-understood, the influence of the N-benzyl group introduces unique electronic and steric effects that warrant further investigation. Future research will likely focus on uncovering novel transformation pathways that exploit these features.

C-H Functionalization: The direct functionalization of C-H bonds is a major goal in modern organic synthesis as it streamlines processes by avoiding pre-functionalized starting materials. nih.gov For 9-benzyl-2,3,4,9-tetrahydro-1H-carbazole, research into site-selective C-H activation at various positions on both the carbazole (B46965) nucleus and the benzyl (B1604629) substituent is a promising frontier. chim.it This could lead to the direct introduction of alkyl, aryl, and other functional groups, providing rapid access to diverse chemical libraries. chim.it

Oxidative Rearrangements: Recent studies on copper-catalyzed reactions have revealed that tetrahydrocarbazole radical cations can undergo tunable oxygenative rearrangements. researchgate.net Exploring these pathways for N-benzyl derivatives could lead to the synthesis of novel spirocyclic compounds, such as spiroindolinones, which are valuable scaffolds in medicinal chemistry. The ability to control the reaction outcome by simply choosing the oxygen source (e.g., H₂O or O₂) presents an elegant method for generating molecular complexity. researchgate.net

Ring-Opening and Annulation Reactions: Investigating reactions that involve the partial dearomatization of the indole core, followed by trapping with nucleophiles or participation in cycloadditions, could unlock new synthetic possibilities. Furthermore, annulation strategies that build additional rings onto the tetrahydrocarbazole framework are of interest for creating complex polycyclic systems relevant to materials science and pharmacology. rsc.org

Advanced Computational Modeling for Complex Reaction Systems

As synthetic methodologies and reactivity studies become more complex, advanced computational modeling is an indispensable tool for gaining deeper mechanistic insights and predicting reaction outcomes.

Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to investigate the energetics of reaction pathways, elucidate the structures of transient intermediates, and understand the role of catalysts. researchgate.net For instance, modeling the gold-catalyzed formation of carbazoles has helped to clarify the essential role of electronic properties in the cyclization process. researchgate.net Applying these models to the synthesis of this compound can help optimize reaction conditions and guide the development of more efficient catalysts.

Predictive Chemistry: Computational tools can predict the reactivity of different sites on the molecule, guiding experimental efforts in areas like selective C-H functionalization. Molecular docking simulations are already used to predict the interaction of carbazole derivatives with biological targets, such as enzymes or receptors. nih.govresearchgate.net This in silico screening can prioritize the synthesis of analogues with the highest potential for specific biological activities, saving significant time and resources.

Polymer and Materials Science: For applications in materials science, computational modeling can predict the electronic and photophysical properties of polymers derived from this compound. This allows for the virtual design of materials with desired characteristics, such as specific band gaps or charge-transport properties, before their synthesis.

Strategic Design of Functionalized Analogues for Specific Research Objectives

The strategic design and synthesis of functionalized analogues of this compound is a major driver of future research, with applications spanning medicine and materials science. The benzyl group at the N9-position serves as a versatile anchor point for introducing a wide array of functionalities.

Medicinal Chemistry: The tetrahydrocarbazole scaffold is a "privileged structure" found in many pharmacologically active compounds. wjarr.comresearchgate.net Future work will focus on designing derivatives with enhanced potency and selectivity for various biological targets. This includes creating hybrids that tether the carbazole core to other pharmacophores, such as triazoles or pyrimidines, to develop novel anticancer, antimicrobial, or neuroprotective agents. mdpi.comasianpubs.org For example, derivatives have been synthesized and evaluated for anti-prion activity, with modifications to the N-substituent leading to significantly improved efficacy. nih.gov

Molecular Probes and Sensors: The inherent fluorescence of some carbazole derivatives makes them attractive candidates for the development of chemical sensors and biological probes. nih.gov By strategically introducing functional groups that can interact with specific analytes or change their conformation in response to environmental stimuli (e.g., polarity, pH), researchers can design highly sensitive and selective fluorescent probes.

Organic Electronics: Carbazole derivatives are widely used in organic electronics due to their excellent hole-transporting properties and high thermal stability. The N-benzyl group can be functionalized to tune the solubility, film-forming properties, and electronic characteristics of the resulting materials. Future research will involve the synthesis of novel monomers for electropolymerization to create conductive polymers with tailored optical and electrical properties for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells. researchgate.net

| Research Objective | Functionalization Strategy | Example of Introduced Moiety | Potential Application |

|---|---|---|---|

| Anticancer Agents | Hybridization with other pharmacophores. nih.govfrontiersin.org | Triazoles, Oxadiazoles, Hydrazones. mdpi.comnih.gov | Targeting telomerase, PI3K/Akt/mTOR pathway inhibition. mdpi.comnih.gov |

| Antimicrobial Agents | Introduction of heterocyclic rings. researchgate.net | Pyrazoline, Pyrimidine. uobaghdad.edu.iq | Development of new antibacterial and antifungal drugs. |

| Anti-prion Activity | Modification of the N-alkyl substituent. nih.gov | ortho-halobenzyl groups. nih.gov | Treatment of transmissible spongiform encephalopathies. |

| Molecular Probes | Incorporation of environment-sensitive fluorophores. nih.gov | 1-Keto-1,2,3,4-tetrahydrocarbazole derivatives. nih.gov | Biochemical and biophysical research sensing. |

| Organic Electronics | Polymerization of functionalized monomers. researchgate.net | Disulfide-linkages, furanyl groups. researchgate.net | High-performance OLEDs and OFETs. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Mannich reactions using benzylamine, formaldehyde, and tetrahydrocarbazole precursors. For example, treating 2,3,4,9-tetrahydro-1H-carbazole with benzylamine and formaldehyde under mild heating (45–60°C) yields the Mannich base, which can be further oxidized or functionalized . Alternative routes involve Friedel-Crafts alkylation or coupling reactions with brominated intermediates (e.g., 9-(4-bromobutyl)-9H-carbazole derivatives) using TBAB as a phase-transfer catalyst . Yield optimization requires careful control of stoichiometry, solvent polarity (toluene or ethanol), and purification via recrystallization or vacuum distillation .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

- Methodological Answer : X-ray crystallography using SHELXL or SHELXTL software is essential for resolving the carbazole core and benzyl substituent geometry. Key parameters include dihedral angles between aromatic rings (e.g., 85–90° for benzyl vs. carbazole planes) and deviations from coplanarity . Complementary techniques include:

- NMR : Assigning proton environments (e.g., NH indole protons at δ 8.5–9.0 ppm, benzyl CH2 at δ 3.5–4.0 ppm).

- HRMS : Confirming molecular ion peaks (e.g., m/z 274.15 for C19H18N2).

- FTIR : Identifying NH stretches (~3400 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .

Q. What preliminary biological screening assays are used to evaluate 9-Benzyl-tetrahydrocarbazole derivatives?

- Methodological Answer : Initial screens focus on anti-prion and antiproliferative activity:

- Prion inhibition : Cell-based assays using TSE-infected neuroblastoma cells (e.g., ScN2a) treated with derivatives (10–50 µM), followed by Western blotting for PrPSc reduction .

- VEGF suppression : ELISA quantification of hypoxia-induced VEGF in HeLa cells, with parallel cytotoxicity assays (CellTiter-Glo) to exclude nonspecific effects .

- Dose-response curves : IC50 values are calculated using nonlinear regression (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, spirocyclic systems) alter the anti-prion activity of 9-Benzyl-tetrahydrocarbazole derivatives?

- Methodological Answer : Halogenation at the carbazole 6-position (e.g., 6-Cl or 6-Br) enhances blood-brain barrier penetration and PrPSc binding affinity, as shown by:

- Molecular docking : Simulations using PrP fibril models (PDB: 1I4M) reveal halogen interactions with Lys220 and Tyr225 residues .

- SAR studies : Spirocyclic derivatives (e.g., 1,3-dithiolane-fused analogs) show reduced cytotoxicity (CC50 > 100 µM) but retain sub-micromolar PrPSc inhibition .

- In vivo validation : Transgenic mouse models (e.g., Tg37) treated with 10 mg/kg/day of 6-Cl derivatives exhibit delayed prion disease onset .

Q. What crystallographic data contradictions exist for 9-Benzyl-tetrahydrocarbazole analogs, and how are they resolved?

- Methodological Answer : Discrepancies in dihedral angles (e.g., 85.29° vs. 89.89° for benzyl orientation in polymorphs) arise from packing effects or solvent inclusion. Resolution strategies include:

- High-resolution data collection : Synchrotron radiation (λ = 0.7 Å) improves precision for weak reflections .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···π contacts) influencing conformation .

- DFT optimization : Geometry minimization at the B3LYP/6-31G* level validates experimental vs. theoretical bond lengths (<0.02 Å deviation) .

Q. How do solvent and catalyst systems influence regioselectivity in functionalizing the carbazole core?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) favor electrophilic substitution at the 3-position due to carbazole’s electron-rich indole moiety. For example:

- Friedel-Crafts alkylation : AlCl3 in DMF directs benzylation to C3 with >90% regioselectivity .

- DMAP-based ionic liquids : Enhance reaction rates (e.g., 89% yield in 2 h for 6-Cl derivatives) by stabilizing transition states via H-bonding .

- Controlled oxidation : Periodate selectively cleaves methylene bridges in bis-carbazoles to form azonine diones, monitored by TLC (Rf = 0.3 in 3:1 hexane/EtOAc) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.